molecular formula C7H9N5OS B2862967 (2Z)-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one CAS No. 5102-46-5

(2Z)-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B2862967
CAS No.: 5102-46-5
M. Wt: 211.24
InChI Key: QZMYEHWXWVMHMA-YFHOEESVSA-N
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Description

(2Z)-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with an ethyl group at position 3 and a 4H-1,2,4-triazol-4-ylimino group at position 2. The Z-configuration of the imino group is critical for its stereochemical identity, as confirmed by X-ray crystallography in related compounds . Thiazolidinones are known for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, making this compound a subject of interest in medicinal chemistry .

Properties

IUPAC Name

(2Z)-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5OS/c1-2-12-6(13)3-14-7(12)10-11-4-8-9-5-11/h4-5H,2-3H2,1H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMYEHWXWVMHMA-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC1=NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)CS/C1=N\N2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound (2Z)-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

The structural formula of the compound can be represented as follows:

C8H10N4S\text{C}_8\text{H}_{10}\text{N}_4\text{S}

This compound features a thiazolidinone ring, which is known for its ability to interact with various biological targets due to its unique chemical properties.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against a range of bacterial strains. In vitro studies indicated that it possesses significant antibacterial effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those required for many standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Anticancer Activity

Research has highlighted the potential of thiazolidin-4-one derivatives in cancer therapy. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that it induces apoptosis through both extrinsic and intrinsic pathways, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Cell Line IC50 (µM) Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest and apoptosis
A54918Induction of oxidative stress

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using various in vitro models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymatic Targets : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Oxidative Stress Induction : It appears to increase reactive oxygen species (ROS) levels within cells, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways related to inflammation and cell survival, enhancing its therapeutic efficacy.

Case Studies and Research Findings

  • Anticancer Study : A study conducted by Ahmed et al. synthesized several thiazolidinone derivatives and evaluated their anticancer activity against different cell lines. The results showed that the compound exhibited a significant reduction in cell viability at low concentrations, indicating its potential as an anticancer agent .
  • Antimicrobial Evaluation : In another research effort, a series of thiazolidinones were screened for antimicrobial activity. The results demonstrated that derivatives similar to the target compound showed effective inhibition against both bacterial and fungal pathogens .
  • Inflammatory Response Modulation : Research exploring the anti-inflammatory effects revealed that compounds within this class could significantly reduce inflammation markers in animal models, suggesting potential applications in chronic inflammatory conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs vary in substituents at positions 2 and 3 of the thiazolidinone core, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives

Compound Name R<sup>3</sup> Substituent Imino Group Substituent Key Biological/Physical Properties References
(2Z)-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one Ethyl 4H-1,2,4-triazol-4-yl Hypothesized enhanced solubility due to ethyl group; potential hydrogen bonding via triazole -
3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one Phenyl 4H-1,2,4-triazol-4-yl Higher lipophilicity (logP) due to phenyl; unknown activity
(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one - 4-ethoxyphenyl Electron-donating ethoxy group may reduce reactivity; uncharacterized bioactivity
(2Z)-3-phenyl-2-(pyrimidin-2-ylimino)-1,3-thiazolidin-4-one (4b) Phenyl Pyrimidin-2-yl 80% DLA tumor cell inhibition at 100 µg/ml
C1-C6 derivatives (e.g., butylphenyl/thiophenyl substituents) Varied (e.g., butylphenyl) Varied (e.g., thiophenyl) Non-mutagenic up to 1 mM/plate; genotoxically safe

Key Observations:

Triazole vs. Pyrimidine/Thiophene Imino Groups: The 4H-1,2,4-triazol-4-ylimino group in the target compound offers hydrogen-bonding capability, which could enhance target binding compared to pyrimidinyl or thiophenyl groups in analogs like 4b or C1-C6 .

Biological Activity Trends: Antitumor Potential: Analogs with pyrimidinyl (4b, 80% inhibition) or thiazolyl (4c, 95% inhibition) imino groups show significant activity against Dalton’s lymphoma ascites (DLA) cells . The triazolyl group in the target compound may exhibit comparable or distinct activity, warranting further testing.

Synthetic Considerations: Thiazolidinone derivatives are typically synthesized via cyclocondensation of thioglycolic acid with Schiff bases . The target compound’s synthesis likely follows analogous pathways, with the triazole moiety introduced via imine formation .

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